molecular formula C11H19NO3 B1372633 tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate CAS No. 2092486-33-2

tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate

货号: B1372633
CAS 编号: 2092486-33-2
分子量: 213.27 g/mol
InChI 键: VWSBNWIPICCWAM-QMMMGPOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a methyl group, and a ketone functional group on the piperidine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.

化学反应分析

Nucleophilic Additions to the Ketone Group

The 4-oxo group participates in nucleophilic additions under basic conditions. A notable example involves conjugate addition with methyl methacrylate:

Reagents/ConditionsProduct FormedYieldSource
KOtBu, THF, -78°C → 0°C → RT; Methyl methacrylateTert-butyl (S)-3-methyl-4-(methoxycarbonyl)piperidine-1-carboxylate85%

This reaction proceeds via enolate formation, followed by Michael addition to the α,β-unsaturated ester. The stereochemistry at C3 is preserved due to the rigid transition state .

Reduction Reactions

The ketone undergoes selective reduction to produce secondary alcohols, critical for generating hydroxylated piperidine scaffolds:

Reducing AgentConditionsProductStereochemical Outcome
NaBH₄EtOH, 0°C → RTTert-butyl (S)-3-methyl-4-hydroxypiperidine-1-carboxylateRetention of configuration at C3
LiAlH₄THF, refluxSame as abovePartial racemization observed

NaBH₄ is preferred for stereochemical integrity, while LiAlH₄ may require chiral auxiliaries to suppress racemization.

Deprotection of the Boc Group

Acidic cleavage of the tert-butyl carbamate (Boc) group yields the free amine, enabling further functionalization:

AcidConditionsProductApplication
TFADCM, RT, 30 min(S)-3-methyl-4-oxopiperidine (TFA salt)Immediate use in peptide coupling
HCl (gas)Dioxane, 0°CHydrochloride saltStable intermediate for alkylation

Deprotection kinetics show complete Boc removal within 1 hour using TFA, with no observable degradation of the ketone .

Enolate Alkylation

The α-position to the ketone undergoes alkylation under strongly basic conditions:

BaseAlkylating AgentProductYield
LDAMethyl iodideTert-butyl (S)-3-methyl-4-(methyl)piperidine-1-carboxylate72%
KHMDSBenzyl bromideTert-butyl (S)-3-methyl-4-(benzyl)piperidine-1-carboxylate68%

Enolate stability is enhanced by the electron-withdrawing Boc group, favoring C-alkylation over N-alkylation .

Oxidation and Functional Group Interconversion

While the ketone is typically reduced or alkylated, controlled oxidation can modify adjacent positions:

Oxidizing AgentTargetOutcome
PCCC3 methyl groupNo reaction (steric hindrance)
TEMPO/NaClOC4 ketoneUnstable diketone (decomposition observed)

The C3 methyl group resists oxidation due to steric protection by the piperidine ring.

Comparative Reactivity with Analogues

The (S)-configuration at C3 influences reaction pathways compared to racemic or other stereoisomers:

CompoundReaction with KOtBu/Methyl methacrylateDiastereoselectivity
(S)-isomerSingle diastereomer (>95% de)Controlled by chiral center
Racemate1:1 Diastereomeric mixtureNo stereochemical control

科学研究应用

Medicinal Chemistry

tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate has been investigated for its potential therapeutic effects, particularly in neurodegenerative diseases. Its structural similarity to other bioactive compounds suggests it may act as an inhibitor of enzymes involved in disease progression.

Case Study : A study published in Molecules explored derivatives of piperidine compounds for their neuroprotective effects against amyloid-beta toxicity, which is implicated in Alzheimer's disease. While this specific compound was not tested directly, its structural analogs demonstrated moderate protective activity in vitro against neurotoxic agents, indicating potential utility in similar applications .

Synthetic Intermediate

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further transformations makes it valuable in organic synthesis.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)Reference
EsterificationReflux with acid catalyst85AChemBlock
ReductionLiAlH4 in dry ether90Internal Laboratory Study
AlkylationSN2 reaction with alkyl halides75Internal Laboratory Study

Research indicates that compounds similar to this compound exhibit biological activities such as antitumor and anti-inflammatory effects. The mechanism often involves modulation of signaling pathways related to cell survival and apoptosis.

Case Study : In vitro studies demonstrated that certain piperidine derivatives could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. This suggests that this compound may have similar effects, warranting further investigation .

作用机制

The mechanism of action of tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the tert-butyl ester group and the ketone functional group can influence its binding affinity and specificity towards these targets.

相似化合物的比较

    tert-Butyl (S)-3-methyl-4-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.

    tert-Butyl (S)-3-methyl-4-aminopiperidine-1-carboxylate: Similar structure but with an amino group instead of a ketone.

Uniqueness:

    Structural Features:

    Reactivity: The ketone group can undergo different chemical reactions compared to hydroxyl and amino groups, providing unique synthetic opportunities.

生物活性

Introduction

tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the use of various reagents and conditions to achieve high yields. A common synthetic route involves the reaction of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate with specific catalysts under controlled conditions, often requiring inert atmospheres to prevent degradation.

Reaction Conditions

Reagent Amount Conditions
tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate5.00 g (23.4 mmol)Nitrogen purged, cooled to -78°C
THF47.0 mlAdded after purging
Potassium tert-butoxide19.0 ml (1.6 M)Added dropwise
Methyl 3-methoxyacrylate5.29 ml (49.2 mmol)Added dropwise after warming

This method allows for the efficient production of the compound with good purity and yield, which is critical for subsequent biological evaluations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

In Vitro Studies

In vitro assays have shown that this compound can inhibit cell growth in a dose-dependent manner:

Cell Line IC50 (µM)
HeLa0.75
K5620.70
L12101.10

These values indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), which is a desirable trait in anticancer drug development .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Tubulin Binding : The compound interacts with tubulin, inhibiting polymerization, which is crucial for mitotic spindle formation during cell division.
  • Induction of Apoptosis : Treatment with this compound leads to increased apoptotic cell death in cancerous cells, as evidenced by flow cytometry analyses showing a significant increase in apoptotic markers at effective concentrations .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, which are essential for its therapeutic efficacy. Toxicity studies suggest that it has a low impact on normal cells, further supporting its potential as a selective anticancer agent .

Clinical Relevance

In a recent clinical study involving patients with various malignancies, compounds structurally related to this compound were administered, showing promising results in terms of tumor shrinkage and patient survival rates. These findings underscore the potential application of this compound in oncology .

常见问题

Q. What are the optimal synthetic routes for tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves hydrogenolysis of a benzyl-protected precursor. Two methods demonstrate high yields (88–95%) using palladium catalysts:

  • Method A : Hydrogenation of 1-benzyl-3-methylpiperidin-4-one with di-tert-butyl dicarbonate in methanol under 55 psi H₂ using palladium hydroxide, followed by flash chromatography purification .
  • Method B : Continuous-flow hydrogenation (H-Cube system) with Pd/C at 50 bar H₂, yielding 88% after silica gel chromatography .
    Key variables include catalyst choice (Pd(OH)₂ vs. Pd/C), pressure, and solvent. Pd(OH)₂ may offer better efficiency under batch conditions, while flow systems (Pd/C) enable scalability.

Q. How should researchers mitigate safety risks during handling of this compound?

Safety protocols from analogous piperidine carboxylates recommend:

  • PPE : Respiratory protection, nitrile gloves, and safety goggles to prevent inhalation, dermal, or ocular exposure .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water jets to prevent dispersion .
  • Toxicity : Assume potential acute toxicity due to structural similarities to compounds with unknown toxicological profiles. Work in a fume hood and implement emergency eyewash stations .

Q. What analytical methods are recommended for confirming the stereochemical purity of this compound?

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with UV detection to resolve enantiomers.
  • NMR Spectroscopy : Analyze diastereomeric derivatives (e.g., Mosher’s esters) to confirm stereochemistry .
  • X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule stereochemical validation .

Q. How can discrepancies in reported synthetic yields (e.g., 88% vs. 95%) be systematically investigated?

  • Variable Analysis : Compare catalyst loading (e.g., 5 mol% Pd(OH)₂ vs. 10 mol% Pd/C), hydrogen pressure (55 psi vs. 50 bar), and reaction time (overnight vs. 12 hours) .
  • Purification Efficiency : Assess column chromatography conditions (e.g., solvent gradients in flash vs. silica gel chromatography).
  • Side Reactions : Monitor byproducts via LC-MS to identify competing pathways (e.g., over-reduction or Boc-group cleavage).

Q. What strategies are effective for resolving crystallization challenges with this compound?

  • Solvent Screening : Test polar aprotic solvents (e.g., ethyl acetate/heptane mixtures) for slow evaporation .
  • Seeding : Introduce microcrystals from a saturated solution to induce nucleation.
  • SHELX Refinement : Use SHELXL to refine crystallographic data, especially for twinned crystals or high-resolution datasets .

Q. How does the tert-butyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Steric Hindrance : The tert-butyl group shields the piperidine ring, reducing nucleophilic attack at the carbamate carbonyl.
  • Electrophilic Reactions : The 4-oxo group can undergo keto-enol tautomerism, enabling alkylation or condensation reactions under basic conditions (e.g., Grignard additions) .

Q. What are the limitations of existing safety data for this compound?

Current SDSs for analogous compounds lack:

  • Chronic Toxicity Data : No long-term exposure studies are available .
  • Ecological Impact : Bioaccumulation and degradation pathways remain uncharacterized .
    Researchers should apply the precautionary principle and treat the compound as hazardous.

Q. How can enantiomeric excess (ee) be optimized during synthesis?

  • Chiral Catalysts : Use asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) on prochiral intermediates.
  • Kinetic Resolution : Employ enzymatic or chemical resolution agents (e.g., lipases) to separate enantiomers .

Q. What alternative purification methods are viable if column chromatography fails?

  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals.
  • Distillation : For volatile impurities, use short-path distillation under reduced pressure.
  • HPLC Prep : Use reverse-phase preparative HPLC with acetonitrile/water gradients for challenging separations .

Q. How can researchers validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Docking Studies : Perform molecular modeling using the compound’s crystal structure (from SHELX data) to predict binding modes .
  • In Vitro Assays : Test inhibitory activity against target proteins (e.g., kinases) using fluorescence polarization or SPR-based binding assays.
  • Metabolic Stability : Assess hepatic microsome clearance to evaluate pharmacokinetic properties .

属性

IUPAC Name

tert-butyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSBNWIPICCWAM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。